(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
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Overview
Description
(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the acetic acid moiety. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the functions of various biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: Used in pharmaceuticals.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
What sets (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid apart is its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C22H17N5O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetic acid |
InChI |
InChI=1S/C22H17N5O4/c1-24-19-18(20(30)26(22(24)31)13-17(28)29)25-12-16(14-8-4-2-5-9-14)27(21(25)23-19)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,28,29) |
InChI Key |
VZPDCXLGDDNYIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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